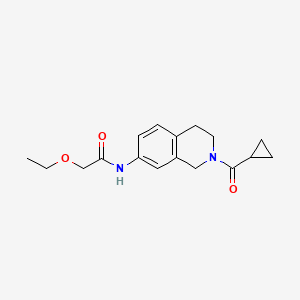

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a cyclopropanecarbonyl group attached to a tetrahydroisoquinoline moiety, which is further linked to an ethoxyacetamide group. It is of interest in various fields of research due to its unique structural features and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide typically involves multiple steps:

Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarboxylic acid is reacted with thionyl chloride (SOCl2) to form cyclopropanecarbonyl chloride.

Synthesis of Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline derivative is synthesized through a Pictet-Spengler reaction involving an aldehyde and an amine.

Coupling Reaction: The cyclopropanecarbonyl chloride is then reacted with the tetrahydroisoquinoline derivative in the presence of a base such as triethylamine to form the intermediate.

Formation of Ethoxyacetamide: The intermediate is further reacted with ethyl chloroacetate in the presence of a base to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.

Reduction: Reduction of the amide group can yield the corresponding amine.

Substitution: The ethoxyacetamide group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Cyclopropanone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanecarbonyl group may interact with active sites of enzymes, inhibiting their activity. The tetrahydroisoquinoline moiety can mimic neurotransmitter structures, potentially modulating receptor activity and influencing signal transduction pathways.

Comparación Con Compuestos Similares

- N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-acetamide

- N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-propionamide

Comparison:

- Structural Differences: The primary difference lies in the substituent attached to the amide nitrogen. The ethoxyacetamide group in the target compound provides unique steric and electronic properties compared to acetamide or propionamide derivatives.

- Biological Activity: The presence of the ethoxy group may enhance the compound’s ability to cross biological membranes, potentially increasing its bioavailability and efficacy.

- Reactivity: The ethoxyacetamide group may participate in different chemical reactions compared to simpler amide groups, offering diverse synthetic possibilities.

Actividad Biológica

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound incorporates a unique structural framework that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C_{23}H_{30}N_{2}O_{3}, with a molecular weight of approximately 390.5 g/mol. Its structure features a tetrahydroisoquinoline core linked to a cyclopropanecarbonyl group and an ethoxyacetamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C_{23}H_{30}N_{2}O_{3} |

| Molecular Weight | 390.5 g/mol |

| CAS Number | 955638-24-1 |

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities. These include:

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of apoptotic pathways.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent. The exact mechanisms are under investigation but may involve disruption of bacterial cell wall synthesis.

- Neuroprotective Effects : Research indicates that the compound may offer neuroprotective benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Studies

- Antitumor Mechanism : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and increased markers for apoptosis (e.g., cleaved PARP) .

- Antimicrobial Testing : In a series of assays against Gram-positive and Gram-negative bacteria, the compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting moderate antibacterial activity .

- Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease indicated that the compound significantly reduced amyloid plaque formation and improved cognitive function as assessed by behavioral tests .

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:

- Structure-Activity Relationship (SAR) : Understanding how modifications to its structure affect biological activity can guide the design of more potent analogs.

- Clinical Trials : Given its promising preclinical results, advancing this compound into clinical trials could provide insights into its efficacy and safety in humans.

Propiedades

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-ethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-2-22-11-16(20)18-15-6-5-12-7-8-19(10-14(12)9-15)17(21)13-3-4-13/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQHIZCYVBWZEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3CC3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.